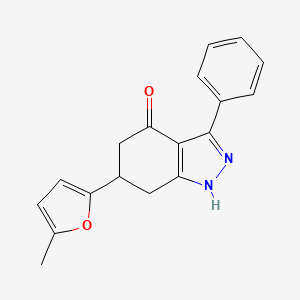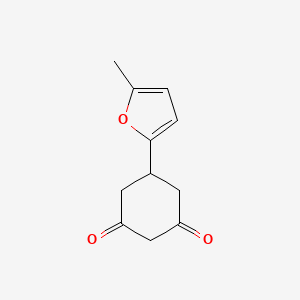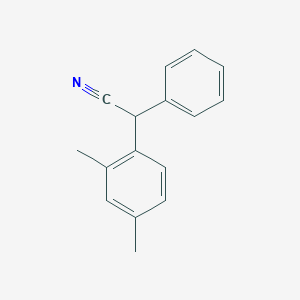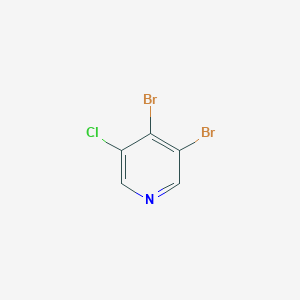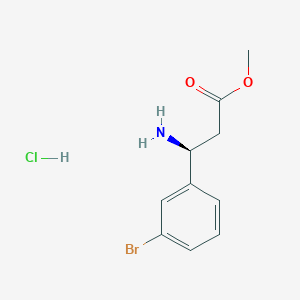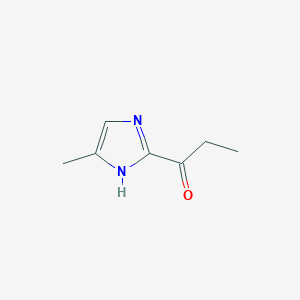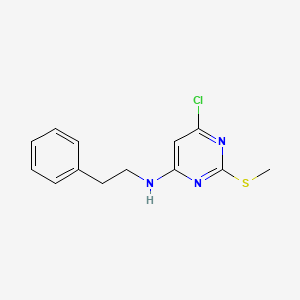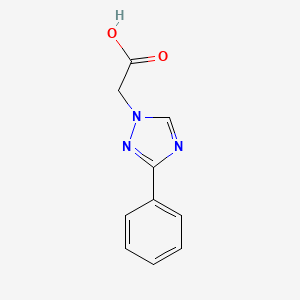
ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (EDMP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis and energy metabolism. EDMP has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in laboratory studies. In addition, it has been used in the synthesis of other compounds, such as peptide analogues, and is being investigated for its potential use in drug discovery.
Aplicaciones Científicas De Investigación
Late-stage Difluoromethylation
This compound plays a significant role in the field of late-stage difluoromethylation . The process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Difluoromethylation of Heterocycles
The compound is also crucial in the difluoromethylation of heterocycles via a radical process . This process is important due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Pharmaceutical Applications
The compound is of prime importance in the pharmaceutical industry. The growing number of fluorine-containing active ingredients in the pharmaceutical industry inevitably raises the demand for new fluorinated building blocks . Their availability is mainly constricted by suitable chemistry and available bulk fluorine-containing starting materials .
Agrochemical Applications
Similar to its pharmaceutical applications, this compound is also significant in the agrochemical industry. The increasing number of fluorine-containing active ingredients in the agrochemical industry also raises the demand for new fluorinated building blocks .
Construction of Difluoromethyl Substituted Scaffolds
Due to their significant biological and synthetic value, the construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic . This compound plays a vital role in this construction process .
Design and Catalytic Mechanism
The compound is also involved in the design and catalytic mechanism of difluoromethylation of heterocycles . The state-of-the-art advances in this field over the past few years have focused on the design and catalytic mechanism as well as on the representative outcomes and applications .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production. The inhibition of SDH disrupts this energy production, making it an effective target for fungicides .
Mode of Action
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle through SDH inhibition leads to a decrease in energy production, affecting the growth and proliferation of cells .
Result of Action
The result of the action of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is the effective control of fungal growth .
Propiedades
IUPAC Name |
ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQJBVGUHKIJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
